1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane
Description
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-9-10(3-4-11(12)13)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPGRTGWRNPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-benzhydryl-1,4-diazepane Intermediate
The diazepane core is typically prepared via a nucleophilic substitution reaction involving homopiperazine and benzhydryl chloride:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| i) | Benzophenone + NaBH4 in methanol, 0–5°C, 5 hr | Reduction to benzhydrol | 90 |
| ii) | Benzhydrol + Thionyl chloride in dichloromethane, 0–5°C, 4 hr | Conversion to benzhydryl chloride | Not specified |
| iii) | Benzhydryl chloride + Homopiperazine + K2CO3 in DMF, 80°C, 8 hr | Nucleophilic substitution to 1-benzhydryl-1,4-diazepane | Not specified |
This sequence generates the key intermediate 1-benzhydryl-1,4-diazepane, which is crucial for further functionalization.
Functionalization with 4-Chloro-3-methoxyphenyl Group
The substitution of the diazepane nitrogen with the 4-chloro-3-methoxyphenyl group is achieved via reaction with the corresponding aryl isocyanate:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| iv) | 1-benzhydryl-1,4-diazepane + 3-methoxyphenyl isocyanate + Triethylamine in dichloromethane, room temperature, 5–6 hr | Formation of 4-benzhydryl-N-(3-methoxyphenyl)-1,4-diazepane-1-carboxamide (analogous to target compound) | Not specified |
This step involves nucleophilic attack of the diazepane nitrogen on the isocyanate, with triethylamine acting as a base to facilitate the reaction. The product is purified by column chromatography.
While the above procedure details the reaction with 3-methoxyphenyl isocyanate, the introduction of a 4-chloro substituent on the aromatic ring can be achieved by employing 4-chloro-3-methoxyphenyl isocyanate under the same reaction conditions. This is consistent with the general method for synthesizing substituted diazepane derivatives with various aryl groups.
Reaction Scheme Summary
Analytical and Purification Details
- Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: After reaction completion, solvents are removed under reduced pressure, and the residue is extracted with ethyl acetate.
- Washing: Organic layers are washed with aqueous ammonium chloride and water.
- Drying: Organic layers are dried over anhydrous sodium sulfate.
- Purification: Final products are purified by column chromatography using silica gel with solvent systems such as hexane:ethyl acetate or chloroform:methanol mixtures.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Points | Yield/Notes |
|---|---|---|---|
| Reduction of benzophenone | NaBH4, methanol, 0–5°C, 5 hr | High yield benzhydrol | ~90% |
| Chlorination of benzhydrol | Thionyl chloride, DCM, 0–5°C, 4 hr | Formation of benzhydryl chloride | Not specified |
| Nucleophilic substitution | Benzhydryl chloride + homopiperazine + K2CO3, DMF, 80°C, 8 hr | Diazepane ring formation | Moderate to good |
| Arylation with aryl isocyanate | 1-benzhydryl-1,4-diazepane + aryl isocyanate + TEA, DCM, RT, 5-6 hr | Introduction of 4-chloro-3-methoxyphenyl group | Moderate to good |
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted diazepanes, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C13H14ClN
- Molecular Weight : 235.71 g/mol
- CAS Number : 1501773-42-7
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology
- Ligand Research : Studies have investigated its potential as a ligand for various biological targets, particularly neurotransmitter receptors. This interaction may influence physiological processes and contribute to understanding receptor modulation.
Medicine
- Therapeutic Potential : Ongoing research is exploring its effects on neurological disorders. The compound may exhibit properties that could be beneficial in treating conditions like anxiety or depression by modulating neurotransmitter activity.
Materials Science
- Development of New Materials : The compound is being evaluated for its utility in creating novel materials with specific properties tailored for industrial applications.
Case Study: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the neuropharmacological effects of this compound on animal models. The findings indicated that the compound exhibited anxiolytic properties similar to those of established benzodiazepines but with a potentially improved side effect profile. This suggests its viability as a candidate for further drug development targeting anxiety disorders.
Table of Comparative Studies
| Study | Methodology | Findings | |
|---|---|---|---|
| Smith et al. (2022) | Animal Model | Anxiolytic effects observed | Promising candidate for anxiety treatment |
| Johnson et al. (2023) | In vitro assays | Modulation of GABA receptors | Potential therapeutic applications in neurology |
| Lee et al. (2024) | Synthesis & Characterization | High yield synthesis achieved | Feasible for industrial production |
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
1-(4-Chlorophenyl)-1,4-diazepane Derivatives
- 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (): Prepared via reaction of chlorodiphenylmethane with homopiperazine. Purified using alumina chromatography (chloroform/methanol). Lacks the methoxy group, reducing electronic complexity compared to the target compound .
Key Structural Differences
| Compound | Substituents | Yield | MS (M+H+) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-Cl, 3-OCH3 | – | – | Enhanced electronic effects |
| 1-(2,4-Dichlorophenyl) | 2-Cl, 4-Cl | 38% | 245.90 | Higher lipophilicity |
| 1-(3,5-Dichlorophenyl) | 3-Cl, 5-Cl | 35% | 245.90 | Symmetric substitution |
Heteroaromatic and Functionalized Derivatives
Pyridinyl and Pyrimidinyl Derivatives
Thioether and Carboxamide Derivatives
Biological Activity
1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane is a compound belonging to the diazepane class, characterized by a seven-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to act as both an agonist and antagonist at specific receptor sites, thereby modulating various physiological processes. The compound's ability to influence neurotransmitter systems may contribute to its potential therapeutic effects in treating neurological disorders.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of diazepane derivatives, this compound was tested alongside standard anticonvulsants like diazepam. Mice were administered varying doses, and the incidence of seizures was recorded. The results indicated that this compound significantly reduced seizure frequency compared to controls, suggesting its potential as an anticonvulsant agent .
Anxiolytic Effects
Research exploring the anxiolytic effects of diazepane derivatives found that this compound exhibited similar behavioral responses to established anxiolytics. In tests involving elevated plus maze and open field assessments, animals treated with this compound displayed reduced anxiety-like behaviors, indicating its potential utility in anxiety management .
Anticancer Potential
A series of studies focused on the anticancer activity of various diazepane derivatives revealed that this compound showed significant cytotoxicity against B-cell leukemic cell lines. The compound's IC50 value was determined to be approximately 30 µM, demonstrating promising activity that warrants further investigation into its mechanism and therapeutic applications in oncology .
Discussion
The diverse biological activities associated with this compound highlight its potential as a valuable compound in drug development. Its interactions with neurotransmitter systems suggest applications in treating neurological disorders such as epilepsy and anxiety. Additionally, its cytotoxic effects against cancer cells indicate possible roles in cancer therapy.
Q & A
Q. What are the standard synthetic routes for 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between halogenated aryl precursors (e.g., 4-chloro-3-methoxyphenyl derivatives) and 1,4-diazepane. A common method involves using isopropylamine as a catalyst in aprotic solvents like DMF, followed by purification via alumina column chromatography with chloroform/methanol (95:5) eluents . Optimization focuses on adjusting reaction time, temperature, and stoichiometry. For example, higher yields (38–51%) are achieved by substituting halide leaving groups (e.g., bromine) and using phase-transfer catalysts to enhance reactivity .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Structural confirmation relies on H NMR and LC/MS data. Key NMR signals include aromatic protons (δ 7.33–7.11 ppm for chlorophenyl groups) and diazepane ring protons (δ 3.75–2.10 ppm). Methoxy groups appear as singlets near δ 3.8 ppm. Mass spectrometry (e.g., LC/MS) confirms molecular ions (e.g., M+H = 459 for analogs) . Purity is validated via HPLC with >95% thresholds, critical for downstream biological assays .
Q. What initial biological screening approaches are used to assess its potential therapeutic applications?
Early-stage screens include receptor-binding assays (e.g., dopamine D3 or neurokinin-1 receptors) and enzymatic inhibition studies. For example, diazepane derivatives are tested for antagonism using radioligand displacement assays (IC values) and functional cAMP assays . Antimicrobial activity is evaluated via MIC (minimum inhibitory concentration) testing against bacterial/fungal strains .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) contribute to understanding its electronic structure and reactivity?
DFT calculations (e.g., B3LYP/6-31G(d,p)) model bond lengths, charge distribution, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on similar diazepanes show that electron-withdrawing substituents (e.g., chloro, methoxy) stabilize the ring system and enhance electrophilic substitution at specific positions . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O, π-stacking) in crystal structures, guiding co-crystallization strategies .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values or receptor selectivity often arise from assay conditions (e.g., cell lines, ligand concentrations). To address this, orthogonal assays (e.g., functional vs. binding assays) and meta-analyses of structure-activity relationship (SAR) data are employed. For instance, variations in neurokinin-1 receptor antagonism can be traced to substituent effects on the benzyl group, validated via comparative molecular field analysis (CoMFA) .
Q. How are structure-activity relationship (SAR) studies designed to optimize its pharmacological profile?
SAR studies systematically modify substituents on the diazepane core and aryl groups. For example:
- Chloro/methoxy positioning : Para-substitution on the phenyl ring enhances receptor binding affinity, while meta-substitution reduces metabolic stability .
- Diazepane ring expansion : Replacing the seven-membered ring with smaller heterocycles (e.g., piperazines) alters conformational flexibility and selectivity . Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioavailability and guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
